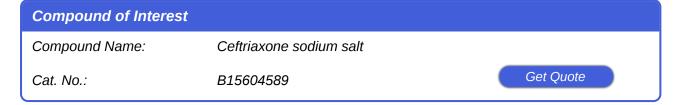


impact of pH on ceftriaxone sodium salt stability and activity

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Technical Support Center: Ceftriaxone Sodium Salt

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ceftriaxone sodium salt**. The information focuses on the impact of pH on the stability and antibacterial activity of this third-generation cephalosporin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of ceftriaxone sodium in an aqueous solution?

A1: The ideal pH for ceftriaxone stability in an aqueous solution is approximately 6.0-8.0.[1] Some studies suggest the optimal stability is around pH 7.5.[2][3] Degradation of ceftriaxone sodium increases at both lower (acidic) and higher (alkaline) pH levels.[2]

Q2: How does pH affect the antibacterial activity of ceftriaxone?

A2: Studies have shown that the alteration of pH does not significantly change the inhibitory levels of ceftriaxone.[4] However, the stability of ceftriaxone is pH-dependent. A significant loss of stability, particularly at pH values outside the optimal range, will lead to a decrease in the concentration of the active drug, thereby reducing its effective antibacterial activity. Some research indicates that certain beta-lactam antibiotics may be more stable when diluted in a



broth at a pH of 6.80, although this can make endpoint readings in susceptibility testing more difficult.[2]

Q3: My ceftriaxone solution has turned a yellow to amber color. Is it still usable?

A3: The color of reconstituted ceftriaxone sodium solutions can range from light yellow to amber, depending on the length of storage, the diluent used, and the concentration.[5] This color change does not necessarily indicate a significant loss of potency. However, any significant deviation from this expected color range or the presence of precipitation may indicate degradation, and the solution should be discarded.

Q4: Can I reconstitute ceftriaxone sodium in any diluent?

A4: No, the choice of diluent can impact the stability of ceftriaxone sodium, partly due to the pH of the resulting solution. For instance, solutions reconstituted in dextrose (pH \approx 6) and sterile water for injection (pH \approx 6.5) have shown good stability.[6][7] Conversely, reconstitution in more alkaline solutions like lidocaine 1% (pH \approx 8) and lidocaine 2% (pH \approx 8.5) can lead to decreased stability.[6][7] It is crucial to avoid calcium-containing diluents, such as Ringer's or Hartmann's solution, as they can cause precipitation.[8]

Q5: What are the primary degradation pathways for ceftriaxone at different pH values?

A5: Ceftriaxone degradation is catalyzed by both hydronium and hydroxide ions. In alkaline conditions, a primary degradation pathway involves the hydrolysis and opening of the β -lactam ring, which is crucial for its antibacterial activity.[9] In acidic, neutral, and basic solutions, a principal early degradation product is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, which results from the cleavage of the -CH2-S- bond at the C-3 position.[10] Further degradation in acidic conditions may not involve the opening of the β -lactam ring initially but rather other structural modifications.[10]

Troubleshooting Guides

Issue 1: Inconsistent results in antibacterial susceptibility testing.

Possible Cause: Degradation of ceftriaxone in the test medium due to inappropriate pH.



Troubleshooting Steps:

- Verify Medium pH: Ensure the pH of your Mueller-Hinton broth or other testing medium is within the recommended range (typically 7.2 to 7.4).
- Freshly Prepare Solutions: Prepare ceftriaxone stock solutions fresh before each experiment. If storage is necessary, store aliquots at -70°C for long-term stability.[2]
- Evaluate pH of Drug Solution: When preparing stock solutions, ensure the diluent does not shift the final pH of the medium to a range that promotes degradation.

Issue 2: Loss of ceftriaxone potency in prepared solutions over a short period.

Possible Cause: The pH of the solution is outside the optimal stability range.

Troubleshooting Steps:

- Measure Solution pH: Immediately after preparation, measure the pH of the ceftriaxone solution.
- Adjust pH if Necessary: If the pH is too acidic or alkaline, consider using a buffer system to
 maintain the pH within the optimal range of 6.0-8.0.[1] Phosphate buffers have been used to
 improve the stability of ceftriaxone in aqueous solutions.
- Optimize Storage Conditions: Store reconstituted solutions at refrigerated temperatures (2-8°C) to slow down degradation, even at a suitable pH.

Data Presentation

Table 1: Stability of Reconstituted Ceftriaxone Sodium in Various Diluents



Diluent	pH of Reconstituted Solution	Stability at 25°C (100 mg/mL)	Stability at 4°C (100 mg/mL)
Dextrose 5%	~6.0	3 days	10 days
Sterile Water for Injection	~6.5	3 days	10 days
NaCl 0.9%	~7.5	Less stable than dextrose/water	Less stable than dextrose/water
Lidocaine 1%	~8.0	Less stable	9 days
Lidocaine 2%	~8.5	8 hours	8 days

Source: Adapted from studies on the stability of ceftriaxone sodium in different diluents.[6][7]

Table 2: Impact of pH on Ceftriaxone Degradation

Condition	Key Degradation Events	
Acidic (e.g., pH < 5.5)	Increased degradation rate compared to neutral pH.[2] A primary degradation product is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. [10]	
Neutral (pH 6.0-8.0)	Optimal stability range.[1] Minimal degradation.	
Alkaline (e.g., pH > 8.0)	Accelerated degradation.[11] Primary mechanism involves the opening of the β-lactam ring.[9]	

Experimental Protocols

Protocol 1: Determination of Ceftriaxone Sodium Stability by HPLC

This protocol outlines a general method for assessing the stability of ceftriaxone sodium in a solution at a specific pH.



1. Materials:

- · Ceftriaxone sodium reference standard
- · HPLC grade water, methanol, and acetonitrile
- Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
- Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- · HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

2. Procedure:

- Preparation of Solutions:
- Prepare a buffer solution (e.g., 0.05 M potassium phosphate) and adjust to the desired pH (e.g., 4.0, 7.0, 9.0).
- Accurately weigh and dissolve ceftriaxone sodium in the prepared buffer to a known concentration (e.g., 100 μg/mL).
- · Stability Study:
- Store the prepared ceftriaxone solutions at a constant temperature (e.g., 25°C or 40°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
- · HPLC Analysis:
- Set up the HPLC system with a C18 column.
- Prepare a mobile phase, for example, a mixture of the prepared buffer and an organic solvent like methanol or acetonitrile.[1][8][12]
- Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength to approximately 241 nm or 271 nm.[13]
- Inject the samples from the stability study.
- Data Analysis:
- Measure the peak area of the ceftriaxone peak at each time point.
- Calculate the percentage of ceftriaxone remaining relative to the initial (time 0) concentration.
- Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

Protocol 2: Assessment of Ceftriaxone Antibacterial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of ceftriaxone against a bacterial strain.



1. Materials:

- Ceftriaxone sodium
- Sterile Mueller-Hinton Broth (MHB), adjusted to the desired pH
- · Bacterial culture in the logarithmic growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader

2. Procedure:

- · Preparation of Inoculum:
- Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵
 CFU/mL in the wells.
- Serial Dilution of Ceftriaxone:
- Prepare a stock solution of ceftriaxone in MHB.
- Perform two-fold serial dilutions of the ceftriaxone stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.
- Inoculation:
- Add the prepared bacterial inoculum to each well containing the ceftriaxone dilutions.
- Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
- Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours.
- Determination of MIC:
- The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

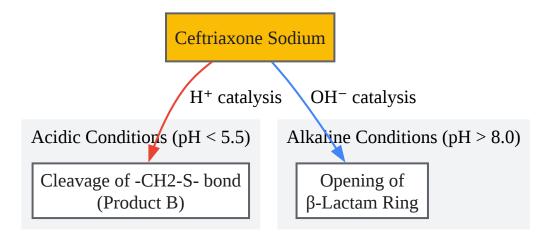
Visualizations





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Caption: Workflow for Ceftriaxone Stability Testing.



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